Improved In Vitro Potency: Pentafluoroethyl vs. Trifluoromethyl in a Positive Allosteric Modulator (PAM) Scaffold
In a lead optimization study conducted by Vakalopoulos et al., replacing a trifluoromethyl (CF₃) group with a pentafluoroethyl (C₂F₅) group on a pyridine-containing PAM scaffold resulted in a 15-fold improvement in in vitro potency. The C₂F₅ analogue achieved a PAM EC₅₀ value of 1 nM, compared to 15 nM for the corresponding CF₃ analogue. Additionally, the C₂F₅-substituted compound showed increased aqueous solubility, addressing a common liability of highly fluorinated molecules [1].
| Evidence Dimension | In vitro potency (PAM EC₅₀) and aqueous solubility |
|---|---|
| Target Compound Data | PAM EC₅₀ = 1 nM (C₂F₅-substituted pyridine analogue); increased aqueous solubility vs. CF₃ analogue |
| Comparator Or Baseline | PAM EC₅₀ = 15 nM (CF₃-substituted pyridine analogue); lower aqueous solubility |
| Quantified Difference | 15-fold improvement in potency (EC₅₀: 1 nM vs. 15 nM); aqueous solubility increased (quantitative solubility values not publicly disclosed in available source) |
| Conditions | PAM assay against the target receptor; aqueous solubility measured in selected aqueous medium at physiological pH range |
Why This Matters
For procurement decisions in medicinal chemistry, this 15-fold potency gain upon C₂F₅ substitution demonstrates that [5-(pentafluoroethyl)pyridin-3-yl]boronic acid enables access to lead compounds with pharmacologically meaningful potency improvements that the CF₃ analog cannot deliver, while simultaneously improving solubility—a critical parameter for oral bioavailability.
- [1] Enamine Ltd. Fluorinated alkyl substituents are commonly introduced into organic molecules, including pharmaceuticals, to improve various properties, including metabolic stability. LinkedIn post referencing Vakalopoulos et al. study, January 22, 2025. https://www.linkedin.com/posts/enamine-ltd-_fluorinated-alkyl-substituents-are-commonly-activity-7287858325205999616-5ukM View Source
